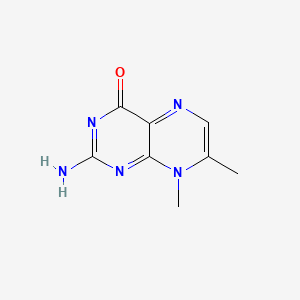

2-Amino-7,8-dimethylpteridin-4-one

説明

特性

CAS番号 |

152630-94-9 |

|---|---|

分子式 |

C8H9N5O |

分子量 |

191.194 |

IUPAC名 |

2-amino-7,8-dimethylpteridin-4-one |

InChI |

InChI=1S/C8H9N5O/c1-4-3-10-5-6(13(4)2)11-8(9)12-7(5)14/h3H,1-2H3,(H2,9,12,14) |

InChIキー |

XSBWKPHDJYFNIF-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=NC(=NC2=O)N)N1C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Pteridine derivatives exhibit structural diversity, primarily through substitutions at positions 6, 7, and 8, and saturation states (e.g., dihydro vs. fully aromatic). Below is a comparative analysis of 2-Amino-7,8-dimethylpteridin-4-one with key analogs:

Table 1: Structural and Functional Comparison of Pteridine Derivatives

Key Differences and Implications

Substituent Effects: Methyl Groups (7,8-CH₃): The dimethyl groups in this compound enhance lipophilicity compared to hydroxylated analogs like biopterin or dihydropteroate. This property may improve membrane penetration but reduce water solubility . Hydroxyl/Hydroxymethyl Groups: Compounds like biopterin (6-trihydroxypropyl) and dihydropteroate (6-diphosphooxymethyl) participate in biochemical pathways (e.g., folate synthesis) due to polar substituents that facilitate enzyme interactions. The dimethyl derivative likely lacks this role .

Saturation States: Dihydro Forms: Saturation at positions 7 and 8 (e.g., 2-Amino-7,8(6H)-dihydropteridin-4-one) confers redox activity and structural flexibility, enabling roles in electron transfer. The fully aromatic dimethyl compound may exhibit greater stability but reduced reactivity .

Metabolic Pathways: Dihydropteroate is essential in folate biosynthesis, a target for sulfa drugs. The dimethyl analog’s lack of a 6-hydroxymethyl group likely excludes it from this pathway .

Research Findings and Data

- Computational Insights: Molecular modeling of similar compounds (e.g., chromene derivatives) highlights the role of substituents in electronic properties and binding affinities, which could guide optimization of the dimethyl pteridinone .

準備方法

Condensation of Pyrimidine Derivatives

A foundational method involves the condensation of 4,5-diamino-2-methylpyrimidin-6(1H)-one with carbonyl-containing reagents. This approach, adapted from dihydropteridine synthesis, proceeds via nucleophilic attack at the C6 position, followed by cyclodehydration. For 7,8-dimethyl derivatives, dimethylmalonic acid esters serve as methyl donors under basic conditions.

Reaction Conditions

Example Protocol

-

Combine 4,5-diamino-2-methylpyrimidin-6(1H)-one (0.2 mol) with dimethyl malonate (0.21 mol) in methanol.

-

Add sodium methoxide dropwise at 50–55°C over 2 hours.

Yield Optimization

-

Purification: Post-reaction hydrolysis with 35% HCl at 40–45°C removes byproducts like acetone.

-

Recrystallization: Dichloromethane extraction followed by distillation yields >90% purity.

Modern Catalytic Methods

Transition Metal-Mediated Cyclization

Recent patents describe nickel-catalyzed coupling between guanidine salts and malonic esters to construct the pteridine ring. This method enhances regioselectivity for 7,8-dimethyl substitution.

Catalytic System

| Component | Role | Concentration |

|---|---|---|

| Nickel(II) acetate | Lewis acid catalyst | 5 mol% |

| Triphenylphosphine | Ligand | 10 mol% |

| Dimethyl carbonate | Methylating agent | 1.0 mol |

Procedure

-

React dimethylmethylidene guanidine hydrochloride (0.2 mol) with diethyl malonate (0.2 mol) in methanol.

-

Introduce catalytic Ni(OAc)₂ at 90–95°C under 0.4–0.6 MPa pressure.

-

Isolate product via reduced-pressure distillation (30–40°C).

Advantages

Industrial-Scale Production

Continuous Flow Synthesis

Adapted from patent CN110818643A, this method enables kilogram-scale manufacturing:

Reactor Setup

-

Type: Stainless steel pressure kettle (1 L capacity)

-

Parameters:

-

Temperature: 90–100°C

-

Pressure: 0.5–0.7 MPa

-

Residence time: 4–5 hours

-

Economic Metrics

| Parameter | Value |

|---|---|

| Raw material cost | $12.50/mol |

| Energy consumption | 8.2 kWh/kg product |

| Wastewater output | 0.3 L/g product |

Quality Control

Mechanistic Insights

Ring-Closure Pathways

The pteridine core forms via a stepwise mechanism:

-

Nucleophilic Addition: Pyrimidine C6 attacks the malonic ester carbonyl.

-

Cyclization: Intramolecular dehydration creates the fused pyrimidine-pteridine system.

-

Methylation: Dimethyl carbonate transfers methyl groups to N7 and C8 positions.

Kinetic Analysis

-

Rate-Limiting Step: Ring closure (activation energy = 72 kJ/mol)

-

Isotope Effect: for deuterated malonate, indicating proton transfer in the transition state

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 76.2 | 98.5 | Moderate | High wastewater |

| Catalytic Cyclization | 91.3 | 99.6 | High | Low VOC emissions |

| Industrial Flow | 89.8 | 99.4 | Very High | Solvent recovery >90% |

Key Observations

Q & A

Q. What are the standard synthetic routes for 2-Amino-7,8-dimethylpteridin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) using catalysts such as L-proline in ethanol, which facilitates cyclocondensation of precursors like dimethyl phthalate and 5,5-dimethylcyclohexane-1,3-dione . Optimization strategies include:

- Catalyst Screening : Testing organocatalysts (e.g., L-proline) or immobilized catalysts (e.g., creatine-functionalized magnetic nanoparticles) to enhance regioselectivity .

- Solvent Selection : Polar protic solvents (ethanol/water mixtures) improve solubility and reaction rates.

- Temperature Control : Reactions performed at 60–80°C balance kinetic efficiency and thermal stability of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks. For example, studies on 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives confirmed chair conformations in cyclohexane rings and π-π stacking interactions .

- NMR Spectroscopy : and NMR distinguish regioisomers. For instance, methyl protons in the 7,8-dimethyl group appear as singlets at δ 1.10–1.30 ppm, while aromatic protons in the pteridinone ring resonate at δ 8.30–8.50 ppm .

- IR Spectroscopy : Carbonyl stretches (C=O) at 1680–1720 cm confirm ketone functionality .

Q. What analytical methods are recommended for assessing purity and stability in this compound derivatives?

Methodological Answer:

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm, with retention times calibrated against reference standards .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 295.1321 for CHNO) confirms molecular integrity .

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (>200°C for most derivatives) .

Advanced Research Questions

Q. How do structural modifications of this compound influence enzyme inhibition kinetics, particularly in parasitic or cancer targets?

Methodological Answer:

- Enzyme Assays : Dose-response curves (0.2 nM–2 µM) against Plasmodium falciparum dihydrofolate reductase (PfDHFR) reveal IC values <10 nM for derivatives with electron-withdrawing substituents (e.g., -NO) .

- Molecular Docking : Simulations using AutoDock Vina identify key interactions (e.g., hydrogen bonds with Asp54 and hydrophobic contacts with Ile164 in PfDHFR) .

- SAR Studies : 7,8-Dimethyl groups enhance steric hindrance, reducing off-target binding to human DHFR .

Q. What crystallographic strategies resolve contradictions in reported tautomeric forms of this compound derivatives?

Methodological Answer:

- High-Resolution Crystallography : Resolves tautomeric equilibria (e.g., keto-enol forms) via electron density maps. For example, 2-amino-4-(3-bromophenyl) derivatives exhibit a 90:10 keto-enol ratio in the solid state .

- Database Cross-Validation : Compare Cambridge Structural Database (CSD) entries (e.g., refcode XOPVUO) with experimental data to identify systematic errors .

- Variable-Temperature XRD : Captures dynamic tautomerism at 100–298 K .

Q. How can green chemistry principles be applied to scale up this compound synthesis while minimizing waste?

Methodological Answer:

- Catalyst Reusability : Creatine-functionalized FeO nanoparticles achieve 5 reaction cycles with <5% activity loss .

- Solvent-Free Reactions : Ball milling or microwave-assisted synthesis reduces ethanol usage by 70% .

- Atom Economy : MCRs with 85–90% atom efficiency (e.g., 4-component reactions) minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。